N-(2-chloro-3-methylphenyl)acetamide

Organic Synthesis Pharmaceutical Intermediates Quality Control

Research often demands high-purity ortho-functionalized building blocks with predictable reactivity. N-(2-Chloro-3-methylphenyl)acetamide (98% purity) enables reliable SNAr derivatization due to the ortho-chloro substituent, reducing purification steps. Key advantages: - Ortho-Cl for direct SNAr with amines, alcohols, thiols, generating diverse libraries. - LogP 2.68 aids phase partitioning and permeability optimization. - 98% purity minimizes pre-synthesis column chromatography, accelerating workflows. Stable at 2-8°C for long-term storage.

Molecular Formula C9H10ClNO
Molecular Weight 183.63g/mol
CAS No. 56961-87-6
Cat. No. B515178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chloro-3-methylphenyl)acetamide
CAS56961-87-6
Molecular FormulaC9H10ClNO
Molecular Weight183.63g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=O)C)Cl
InChIInChI=1S/C9H10ClNO/c1-6-4-3-5-8(9(6)10)11-7(2)12/h3-5H,1-2H3,(H,11,12)
InChIKeyFDVJSCRXROMJQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Chloro-3-methylphenyl)acetamide – Procurement & Analytical Baseline


N-(2-Chloro-3-methylphenyl)acetamide (CAS 56961-87-6), also known as 2-chloro-3-methylacetanilide, is an aromatic amide with molecular formula C9H10ClNO and molecular weight 183.64 g/mol . It serves as a versatile building block in organic synthesis, particularly for the preparation of more complex molecules via substitution reactions at the chlorine-bearing phenyl ring . The compound is available from research suppliers in purities ranging from 95% to 98% , with recommended storage at 2–8°C for long-term stability [1].

Synthetic building block for aromatic amide derivatization
Purity grades typically 95–98%; confirm vendor COA
Store at 2–8°C for long-term stability

N-(2-Chloro-3-methylphenyl)acetamide Critical Differentiators


Although several chloro-methylphenyl acetamide isomers and analogs share the same molecular formula (C9H10ClNO), their divergent substitution patterns—specifically the position of chlorine (ortho to the acetamide group on the phenyl ring versus on the acetyl side chain) and the presence/absence of halogen—fundamentally alter their physicochemical profiles and synthetic utility [1]. These differences translate into measurable variations in lipophilicity (LogP), reactivity in nucleophilic substitution, storage stability, and available purity grades, making direct interchange without revalidation risky .

Chlorine position alters reactivity
Ortho-chloro on the phenyl ring enables SNAr pathways unavailable to acetyl-side-chain chloro analogs.
Lipophilicity differs significantly
Calculated LogP ~2.68 vs ~1.7–2.0 for non-halogenated analogs may shift partitioning and chromatographic behavior.
Storage requirements diverge
Refrigerated storage (2–8°C) vs ambient for the non-chlorinated analog demands cold-chain planning.

N-(2-Chloro-3-methylphenyl)acetamide Quantitative Evidence


Enhanced Purity Grade Availability

N-(2-Chloro-3-methylphenyl)acetamide is commercially available at a 98% purity grade , whereas the structurally analogous 2-chloro-N-(3-methylphenyl)acetamide (CAS 32428-61-8) is typically supplied at 95% purity . This 3% absolute purity difference can reduce the need for additional purification steps in multi-step syntheses.

Purity grade
Data to verify
98% vs 95% (+3 pp)
Higher starting purity may reduce pre-synthesis purification steps.
Vendor-specified; confirm via certificate of analysis.
Organic Synthesis Pharmaceutical Intermediates Quality Control

Refrigerated Storage Stability

The recommended storage condition for N-(2-chloro-3-methylphenyl)acetamide is 2-8°C [1], whereas the non-chlorinated analog N-(3-methylphenyl)acetamide (CAS 537-92-8) is generally stored at room temperature [2]. This suggests the chloro substituent on the phenyl ring may confer increased thermal or hydrolytic lability, necessitating cold-chain management for long-term stability.

Storage stability
Reported
2–8°C vs room temp
Refrigeration requirement affects inventory logistics.
Based on supplier guidelines; verify for extended storage.
Chemical Stability Inventory Management Long-Term Storage

Elevated Lipophilicity Profile

The calculated LogP of N-(2-chloro-3-methylphenyl)acetamide is 2.68 , which is approximately 0.6-1.0 log units higher than the non-chlorinated analog N-(3-methylphenyl)acetamide (LogP values reported as 1.72 and 2.03) [1]. This increase in lipophilicity can influence compound partitioning in biphasic reactions, chromatographic retention, and membrane permeability in biological assays.

Lipophilicity
Calculated
LogP 2.68 (+0.65–0.96)
Elevated LogP influences biphasic partitioning and retention.
Calculated values; experimental LogP may vary.
Physicochemical Profiling ADME Solubility

Ortho-Chloro Enabled SNAr Reactions

The chlorine atom in N-(2-chloro-3-methylphenyl)acetamide is positioned ortho to the acetamide group on the phenyl ring, enabling nucleophilic aromatic substitution (SNAr) reactions that are not possible with analogs where the chloro group resides on the acetyl side chain (e.g., 2-chloro-N-(3-methylphenyl)acetamide) . This allows the compound to serve as a scaffold for introducing diverse amine, ether, or thioether substituents directly onto the aromatic core .

Reactive site
Class-level
Phenyl-Cl (ortho) vs acetyl-Cl
Enables SNAr-based ortho-functionalization pathways.
Reactivity inferred from substituent positioning.
Organic Synthesis Medicinal Chemistry Derivatization

Comprehensive Analytical Documentation

Suppliers of N-(2-chloro-3-methylphenyl)acetamide provide batch-specific quality control reports including NMR, HPLC, and GC analyses . This level of documentation is not universally offered for all chloroacetanilide analogs, where only basic purity values may be reported . Access to spectral data accelerates method development and ensures reproducibility.

Analytical docs
Reported
NMR, HPLC, GC provided
Reduces in-house characterization time and effort.
Request batch-specific QC data from supplier.
Analytical Chemistry Quality Assurance Method Validation

N-(2-Chloro-3-methylphenyl)acetamide Application Scenarios


SNAr-Based Synthesis of Ortho-Substituted Amides

The ortho-chloro substituent on the phenyl ring enables SNAr reactions with amines, alcohols, or thiols to generate a library of ortho-functionalized derivatives . This is a distinct synthetic advantage over analogs where the chloro group is on the acetyl side chain, which undergo SN2 displacement to yield N-substituted acetamides .

High-Purity Grade for Multi-Step Synthesis

Procurement of the 98% purity grade minimizes the need for column chromatography or recrystallization prior to use in multi-step sequences, particularly when the subsequent steps are sensitive to impurities. This can improve overall yield and reduce development time compared to using a 95% purity analog .

Defined Lipophilicity for Partitioning and Permeability

The calculated LogP of 2.68 makes N-(2-chloro-3-methylphenyl)acetamide more lipophilic than non-halogenated acetanilides (LogP ~1.7-2.0) . This property is useful when designing compounds for partitioning into non-polar phases, optimizing chromatographic separations, or predicting passive membrane permeability in cellular assays.

Application
Selection Property
Validation Focus
SNAr-based ortho-substituted amide synthesis
Ortho-chloro substituent on phenyl ring
SNAr reactivity with amines, alcohols, thiols
Multi-step synthesis requiring high-purity building block
High purity grade availability
Minimized pre-synthesis purification steps
Physicochemical profiling and permeability design
Enhanced lipophilicity vs non-halogenated acetanilides
Partitioning in non-polar phases and passive permeability predictions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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